

A Comprehensive Toxicological Profile of Azinphos-methyl in Mammals

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Compound of Interest

Compound Name: Azinphos-methyl

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azinphos-methyl is a broad-spectrum organophosphate insecticide with a well-documented history of high toxicity in mammals. This technical guide provides a comprehensive overview of the toxicological profile of **Azinphos-methyl**, with a focus on its effects in mammalian species. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and provides visual representations of its mechanism of action and experimental workflows. All quantitative data are presented in structured tables for ease of comparison and interpretation.

Introduction

Azinphos-methyl, an organothiophosphate insecticide, has been utilized for the control of a wide range of insect pests on various agricultural crops.^[1] Its mode of action, common to organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.^{[2][3]} This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.^{[4][5]} Due to its high acute toxicity and potential for adverse environmental and human health effects, a thorough understanding of its toxicological profile is essential. This guide synthesizes available data on the acute, subchronic, and chronic toxicity

of **Azinphos-methyl**, as well as its toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental effects in mammals.

Acute Toxicity

Azinphos-methyl exhibits high acute toxicity in mammals through oral, dermal, and inhalation routes of exposure.[2][6] The clinical signs of acute intoxication are characteristic of cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[7]

Table 1: Acute Toxicity of **Azinphos-methyl** in Mammalian Species

Species	Route	Parameter	Value (mg/kg bw)	Reference(s)
Rat	Oral	LD50	4.4 - 16	[6]
Mouse	Oral	LD50	8 - 20	[6]
Guinea Pig	Oral	LD50	80	[6]
Rat	Dermal	LD50	88 - 220	[6]
Mouse	Dermal	LD50	65	[6]
Rat	Inhalation (1-hr)	LC50	69 mg/m ³	[6]

Subchronic and Chronic Toxicity

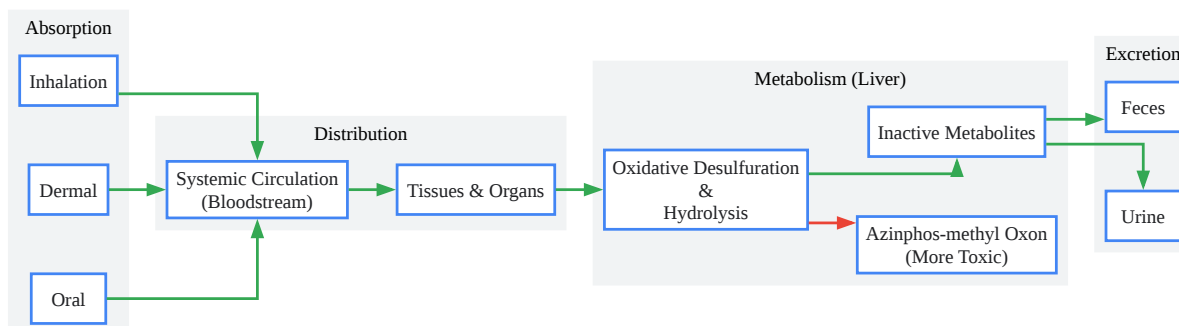
Repeated or prolonged exposure to **Azinphos-methyl** can lead to cumulative toxic effects, primarily related to the sustained inhibition of acetylcholinesterase.[2] Long-term exposure has been associated with neurological symptoms such as impaired memory and concentration, headaches, and irritability.[2]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of **Azinphos-methyl**

Species	Duration	Route	NOAEL	LOAEL	Endpoint	Reference(s)
Rat	90 days	Oral	0.25 mg/kg/day	1 mg/kg/day	Cholinesterase inhibition	[8]
Dog	1 year	Oral	0.125 mg/kg/day	0.5 mg/kg/day	Red blood cell cholinesterase inhibition	[6][8]
Rat	2 years	Oral	~0.5 mg/kg/day	5-10 mg/kg/day	Depressed red blood cell counts and brain cholinesterase activity	[8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Azinphos-methyl is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[9] Following absorption, it is widely distributed throughout the body. The metabolism of **Azinphos-methyl** primarily occurs in the liver and involves oxidative desulfuration to its more toxic oxygen analog (oxon) and hydrolysis to various metabolites.[10] The metabolites, which are less toxic, are then excreted, primarily in the urine.[8]

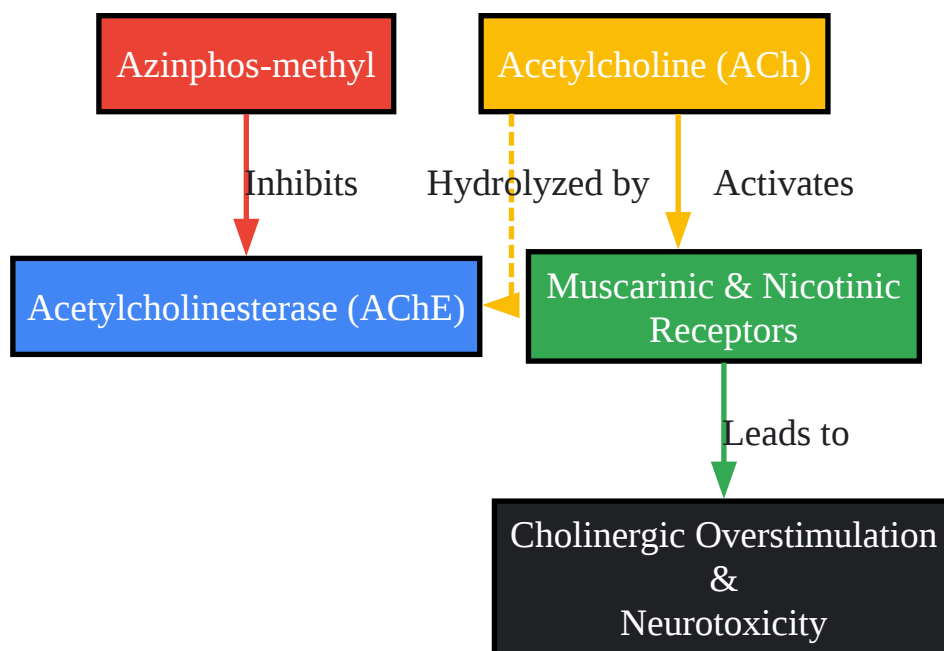


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Caption: Toxicokinetics (ADME) of **Azinphos-methyl** in mammals.

Mechanism of Action

The primary mechanism of toxicity for **Azinphos-methyl** is the inhibition of acetylcholinesterase (AChE).[4] **Azinphos-methyl**, particularly its active metabolite **azinphos-methyl oxon**, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[4][11] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation disrupts normal nerve function in both the central and peripheral nervous systems, leading to the observed toxic signs and symptoms.[5] Prolonged cholinergic overstimulation can also lead to downstream effects, including excitotoxicity and oxidative stress.[12]



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Caption: Mechanism of **Azinphos-methyl** toxicity via AChE inhibition.

Genotoxicity and Carcinogenicity

Azinphos-methyl has been evaluated in a number of in vitro and in vivo genotoxicity assays. The majority of studies have not found evidence of a genotoxic potential.[13] Carcinogenicity studies in rats and mice have also been conducted. While one study suggested a possible association with tumors of the pancreas and thyroid in rats, the evidence is not conclusive, and other studies have not shown a carcinogenic effect.[2] Overall, **Azinphos-methyl** is not generally considered to be a genotoxic or carcinogenic compound.[13]

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have shown that high doses of **Azinphos-methyl** can lead to reduced pup viability.[13] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although delayed ossification was observed at maternally toxic doses.[14]

Table 3: Reproductive and Developmental Toxicity of **Azinphos-methyl**

Species	Study Type	NOAEL (Maternal)	NOAEL (Developmental)	Effects	Reference(s)
Rat	Two-generation	0.25 mg/kg/day	-	No reproductive effects at this dose	[8]
Rat	Developmental	-	2 mg/kg/day	Delayed ossification at higher, maternally toxic doses	[14]
Rabbit	Developmental	-	1.5 mg/kg/day	Delayed ossification at higher, maternally toxic doses	[14]

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 425)

The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP). This method is a sequential dosing test that uses a minimum number of animals to estimate the LD50.

- **Test Animals:** Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.
- **Housing and Feeding:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are

provided ad libitum, except for a brief fasting period before and after dosing.

- **Dose Administration:** The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

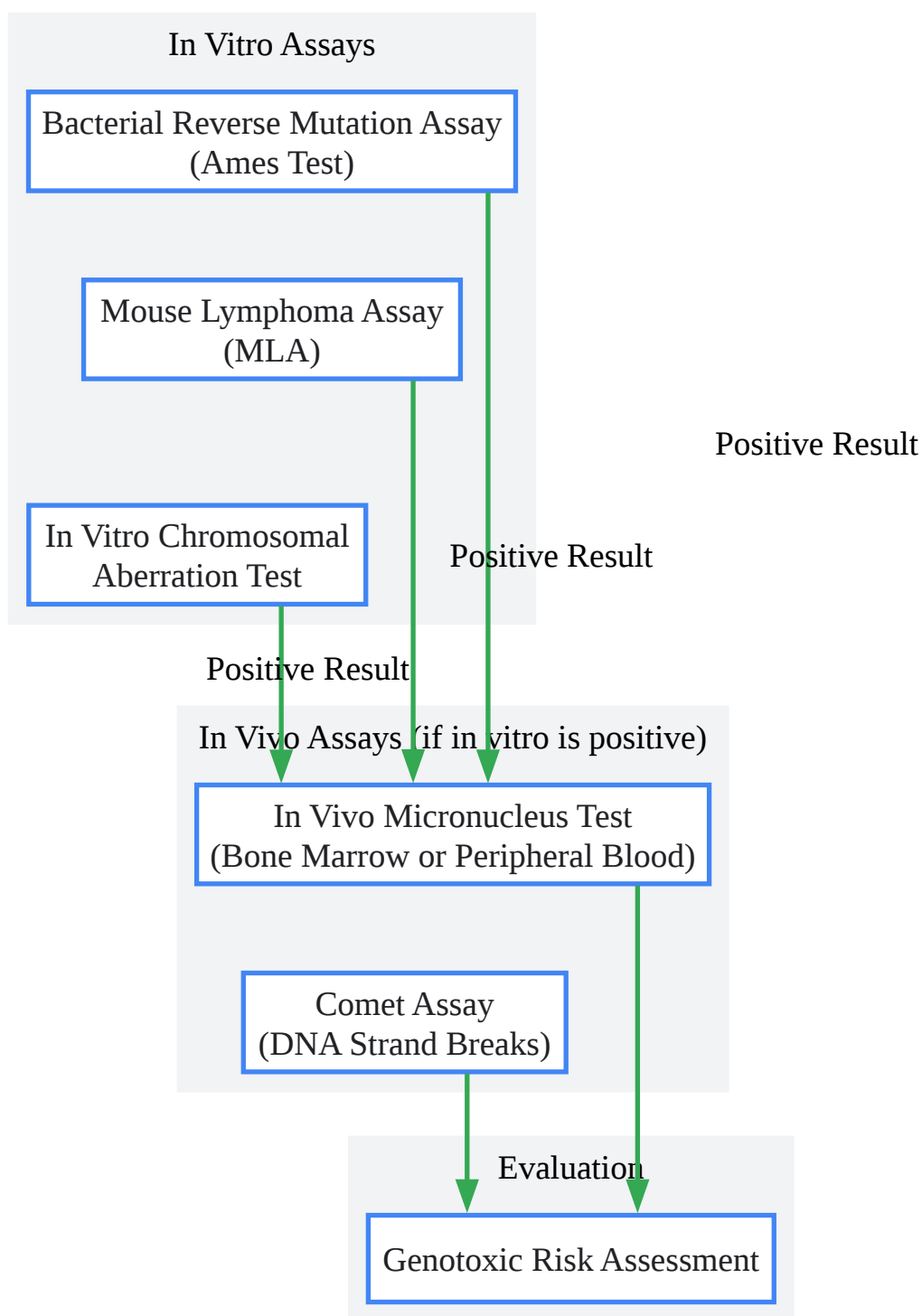
This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

- **Test Animals:** Young, healthy rodents (usually rats) are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).
- **Dose Administration:** The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
- **Observations:** Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy, including organ weight measurements. Histopathological examination of a comprehensive set of tissues from control and high-dose groups is performed.

Chronic Toxicity and Carcinogenicity (OECD 452)

These long-term studies are designed to characterize the toxic effects of a substance after prolonged and repeated exposure over a major portion of the animal's lifespan and to assess its carcinogenic potential.

- **Test Animals:** Typically rodents (rats or mice) are used. The study duration is usually 12-24 months. At least 50 animals of each sex per group are recommended for a combined chronic toxicity and carcinogenicity study.
- **Dose Administration:** The test substance is administered daily, usually in the diet, for the duration of the study. At least three dose levels and a control group are used.
- **Observations:** Similar to the 90-day study, with more frequent and detailed clinical observations, body weight and food consumption measurements, and periodic hematology and clinical chemistry assessments.
- **Pathology:** A complete necropsy is performed on all animals. Histopathological examination is conducted on all tissues from all animals in the control and high-dose groups, and on all gross lesions and target organs from all other groups.



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Caption: General experimental workflow for in vivo genotoxicity testing.

Conclusion

Azinphos-methyl is a highly toxic organophosphate insecticide in mammals. Its primary mechanism of toxicity, the inhibition of acetylcholinesterase, is well-understood and leads to a predictable suite of cholinergic symptoms. The comprehensive toxicological data presented in this guide, including acute, subchronic, and chronic toxicity values, as well as information on its toxicokinetics, genotoxicity, and reproductive/developmental effects, underscore the significant hazard associated with this compound. The detailed experimental protocols provide a framework for the standardized assessment of similar chemical entities. This information is critical for conducting risk assessments, establishing safety guidelines, and informing regulatory decisions to protect human and animal health.

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